Acetoacetic acid n-amyl ester
Description
The exact mass of the compound Amyl Acetoacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409883. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-12-9(11)7-8(2)10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZAUPYMMSSVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216447 | |
| Record name | Acetoacetic acid, n-amyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6624-84-6 | |
| Record name | Acetoacetic acid, n-amyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6624-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6624-84-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetoacetic acid, n-amyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amyl Acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Acetoacetic Acid N Amyl Ester in Contemporary Chemical Research
Contextualization within Ester Chemistry Research
Acetoacetic acid n-amyl ester, also known as pentyl acetoacetate (B1235776), belongs to the family of β-keto esters. These compounds are characterized by a ketone functional group at the beta position relative to the ester group. This unique structural arrangement imparts a high degree of chemical reactivity, making them valuable intermediates in organic synthesis. ucc.iewikipedia.org The presence of both electrophilic and nucleophilic sites within the same molecule allows for a diverse range of chemical transformations. ucc.ie
Research in ester chemistry often focuses on the development of efficient and environmentally benign synthesis methods. The transesterification of β-keto esters, for instance, is a widely studied reaction for creating a variety of esters with applications in agrochemicals and other industries. ucc.ie While much of the foundational research has centered on ethyl acetoacetate due to its ready availability, the principles are broadly applicable to other alkyl esters, including the n-amyl variant. ucc.iewikipedia.orglibretexts.org The choice of the alkyl group can influence the physical and chemical properties of the ester, thereby tailoring it for specific applications.
The synthesis of acetoacetic acid esters can be achieved through various methods, including the Claisen condensation of the corresponding acetate (B1210297) ester. wikipedia.org In recent years, enzymatic synthesis using lipases has gained attention as a greener alternative to traditional chemical methods, offering mild reaction conditions and high selectivity. google.com
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ guidechem.com |
| Molecular Weight | 172.224 g/mol guidechem.com |
| Appearance | Colorless to Light yellow clear liquid guidechem.com |
| Topological Polar Surface Area | 43.4 Ų guidechem.com |
| Rotatable Bond Count | 7 guidechem.com |
| Hydrogen Bond Acceptor Count | 3 guidechem.com |
| CAS Number | 6624-84-6 guidechem.com |
Role as a Precursor in Advanced Organic Synthesis Studies
The primary significance of this compound in contemporary research lies in its role as a versatile precursor in organic synthesis, particularly through the acetoacetic ester synthesis. This classical reaction allows for the formation of α-substituted ketones by taking advantage of the acidity of the α-carbon located between the two carbonyl groups. wikipedia.orglibretexts.orglibretexts.org
The general mechanism involves the deprotonation of the α-carbon by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the ester group under acidic conditions, followed by heating, leads to decarboxylation, yielding a methyl ketone with one or two alkyl substituents at the alpha position. wikipedia.orglibretexts.orglibretexts.org
This methodology offers a reliable route to a wide array of ketones, which are themselves important building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. ucc.iersc.orgmdpi.com For instance, the acetoacetic ester synthesis has been employed in the preparation of various substituted ketones and can be adapted for the synthesis of cyclic ketones. website-files.com While many literature examples utilize ethyl acetoacetate, the same synthetic principles apply to this compound, allowing for the introduction of an n-amyl group into the final product or its use as a starting material for further elaboration. wikipedia.orgorgsyn.org
Recent research has also explored the use of solid acid catalysts for the alkylation of acetoacetic esters, offering a greener and more efficient route to flavoring ketones and other fine chemicals. ucc.ie
Table 2: Research Findings on Acetoacetic Ester Synthesis
| Research Focus | Key Findings |
| Synthesis of Methyl Ketones | The acetoacetic ester synthesis is a robust method for preparing methyl ketones by alkylating the α-carbon of the ester followed by hydrolysis and decarboxylation. wikipedia.orglibretexts.org |
| Green Synthesis | The use of solid acid catalysts like Amberlyst-15 has been shown to be effective for the one-pot synthesis of flavoring ketones via alkylation and decarboxylation of acetoacetic esters. ucc.ie |
| Transesterification | Transesterification of β-keto esters is a valuable method for producing a diverse range of esters, with recent advancements focusing on environmentally friendly catalysts and reaction conditions. ucc.ie |
| Enzymatic Synthesis | Lipase-catalyzed transesterification offers a selective and green route for the synthesis of acetoacetate esters and their derivatives in non-aqueous media. google.com |
Emerging Research Avenues and Future Perspectives
The future of this compound in chemical research is likely to be shaped by the growing demand for sustainable and efficient synthetic methodologies. One promising area is the continued development of biocatalysis for the production of esters. researchgate.net The use of immobilized enzymes, for example, can lead to more cost-effective and environmentally friendly industrial processes. researchgate.net
Furthermore, the versatility of the acetoacetic ester as a building block opens up possibilities for its use in diversity-oriented synthesis (DOS). mdpi.com DOS aims to create libraries of structurally diverse molecules from a common starting material, which is a valuable strategy in drug discovery and materials science. mdpi.com The functional handles present in this compound make it an attractive candidate for such synthetic endeavors.
There is also potential for new applications in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.net The reactivity of the β-keto ester moiety can be harnessed to construct a variety of ring systems.
As researchers continue to explore novel catalytic systems and synthetic strategies, the utility of this compound and its derivatives is expected to expand, solidifying their importance as valuable intermediates in the fine chemical industry.
Advanced Synthetic Methodologies and Catalysis in Acetoacetic Acid N Amyl Ester Production
Direct Esterification Processes
Direct esterification is a primary method for synthesizing acetoacetic acid n-amyl ester, involving the reaction of acetoacetic acid (or its precursor, diketene) with n-amyl alcohol. The efficacy of this reaction is largely dependent on the catalyst employed, which can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Catalysis Approaches
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been a conventional method for ester synthesis. These catalysts are known for their high activity and selectivity under mild reaction conditions. nih.gov
Traditional Brønsted acids like sulfuric acid and p-toluenesulfonic acid are effective for this purpose. scientific.netwikipedia.org The mechanism involves the protonation of the carbonyl oxygen of acetoacetic acid, which enhances its electrophilicity and facilitates nucleophilic attack by n-amyl alcohol. Ionic liquids (ILs) have also emerged as potent homogeneous catalysts. researchinschools.orgajast.net Specifically, Brønsted acidic ionic liquids can function as both the catalyst and the solvent, simplifying the process. researchinschools.orgrsc.org The use of ILs can lead to high product yields and easy separation, as the ester product often forms a distinct phase from the ionic liquid. scientific.netresearchinschools.org Studies on various esterification reactions have shown that the catalytic activity of ILs correlates with their acidity and structure. ajast.netrsc.org
Heterogeneous Catalysis Systems
To overcome the challenges associated with homogeneous catalysts, such as difficult separation and recycling, research has increasingly focused on heterogeneous systems. nih.gov These solid catalysts are easily separated from the reaction mixture by simple filtration, are often reusable, and can reduce waste generation. researchgate.net
Strongly acidic cation-exchange resins are widely used as solid acid catalysts in esterification reactions. researchgate.net Resins like Amberlyst and Lewatit consist of a polymeric backbone, typically a styrene-divinylbenzene copolymer, functionalized with sulfonic acid (-SO₃H) groups. researchgate.netresearchgate.net These materials have demonstrated high catalytic activity, comparable to that of homogeneous mineral acids. researchgate.net
Amberlyst-15, a macroporous resin, is particularly effective and has been used extensively in various esterification processes, including the production of biodiesel and other specialty esters. nih.govarkat-usa.orgacs.org Its high surface area and porosity facilitate reactant access to the active sites. researchgate.net Studies comparing different resins have shown that macroporous structures, like those in Amberlyst 15, 16, and 36, often exhibit superior performance over gel-type resins like Dowex 50WX8. scirp.org Lewatit MonoPlus S 100, another strong cation exchange resin, has also been successfully employed in the esterification of organic acids. metu.edu.tr The reusability of these resins over multiple cycles without significant loss of activity is a key advantage. scirp.org
Performance of Ion-Exchange Resins in Esterification Reactions
This table summarizes the performance of various ion-exchange resins in different esterification reactions, highlighting their effectiveness as heterogeneous catalysts. The data is based on findings from cited research articles.
| Catalyst | Reactants | Temperature (°C) | Yield/Conversion | Reference |
|---|---|---|---|---|
| Amberlyst 15 | Butyric acid, Ethanol (B145695) | 65 - 85 | High conversion, effective catalysis | researchgate.net |
| Amberlyst 15 | Palm Fatty Acid Distillate, Methanol | Not Specified | 97% Yield | arkat-usa.org |
| Amberlyst 15 | Acetic acid, Ethanol | 70 | ~65% Conversion | researchgate.net |
| Amberlyst 45 | Vegetable oil, Methanol/Ethanol | 150 - 170 | Up to 84% Yield | frontiersin.orgnih.gov |
| Lewatit MonoPlus S 100 | Lactic acid, Ethanol | 40 - 70 | Effective conversion | metu.edu.tr |
Supported Ionic Liquid Catalysis (SILC) represents a hybrid approach that immobilizes a catalytically active ionic liquid onto a solid support. This methodology aims to combine the high activity and selectivity of homogeneous IL catalysts with the ease of separation characteristic of heterogeneous catalysts.
A notable example involves supporting an ionic liquid on chitosan, a bio-derived polymer. rsc.org This creates a robust and eco-friendly heterogeneous catalyst. Research has shown that a chitosan-supported ionic liquid can be highly efficient for the synthesis of various esters from carboxylic acids, amino acids, and carbohydrates. The catalyst demonstrates excellent reusability, maintaining its structural integrity and high catalytic activity for numerous cycles. The practical viability of this approach has been confirmed through the successful gram-scale synthesis of several ester compounds. rsc.org
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them promising candidates for heterogeneous catalysis. ijesd.org
Several MOFs have been investigated as solid acid catalysts for esterification reactions. researchgate.net For instance, a chromium-based MOF, Cr-EDTA-MOF, fabricated through the hydrothermal reaction of chromium(III) nitrate (B79036) nonahydrate and EDTA, has shown potential. acs.org This particular MOF possesses a high surface area (234.55 m²/g) and exhibits efficient catalytic performance in the esterification of fatty acids under mild conditions. acs.org Similarly, the iron terephthalate (B1205515) framework (Fe-MOF-235) has been used to catalyze the oxidative esterification of carboxylic acids, demonstrating good yields and reusability over multiple runs without significant degradation of its structure. thieme-connect.com
Performance of MOFs in Esterification Reactions
This table presents findings on the use of Metal-Organic Frameworks (MOFs) as catalysts in various esterification reactions, showcasing their potential as advanced catalytic materials.
| Catalyst | Reactants | Key Finding | Reference |
|---|---|---|---|
| Cr-EDTA-MOF | Oleic acid, Palmitic acid | Efficient performance under gentle conditions; BET surface area of 234.55 m²/g. | acs.org |
| Fe-MOF-235 | Carboxylic acids, Ethers | Catalyzed oxidative esterification with up to 94% yield; reusable five times without significant activity loss. | thieme-connect.com |
| MOF-808, ZIF-8, MIL-125 | Oleic acid, Methanol | Demonstrated higher catalytic properties than conventional alumina (B75360) catalysts under the same conditions. | ijesd.org |
The development of catalysts from renewable biomass sources aligns with the principles of green chemistry and sustainability. mdpi.comresearchgate.net These bio-derived catalysts are attractive due to their low cost, eco-friendly nature, and high catalytic activity. mdpi.comfrontiersin.org
Examples include solid acid catalysts synthesized from chitosan, a biopolymer derived from crustacean shells. A sulfonated chitosan-silica composite (SiO₂@Cs-SO₃H) has been shown to be a highly active and reusable catalyst for biodiesel production via esterification. frontiersin.org This catalyst possesses a large specific surface area and high acidity, leading to excellent biodiesel yields (98.2%) under optimized conditions. frontiersin.org Another approach involves the hydrothermal carbonization and sulfonation of biomass to create solid acid carbon catalysts. These materials have demonstrated reaction rates and ester yields comparable to commercial resins like Amberlyst-15. acs.org The use of such catalysts represents a promising pathway for the sustainable production of esters, including this compound. mdpi.com
Reaction Kinetics and Mechanistic Modeling of Esterification
The esterification of an acid with an alcohol to produce n-amyl acetoacetate (B1235776) is a reversible reaction. Understanding the kinetics and reaction mechanism is crucial for optimizing process conditions and reactor design.
Kinetic Model Development and Validation
To accurately describe the rate of formation of n-amyl acetoacetate, various kinetic models have been developed and validated. These models provide a mathematical framework to understand how different factors influence the reaction speed.
For the esterification of acetic acid with amyl alcohol, kinetic studies have often employed heterogeneous acid catalysts. The modeling of such systems can be complex due to the presence of multiple phases (liquid reactants, solid catalyst). Several models are commonly used to correlate kinetic data:
Pseudo-homogeneous models: These models simplify the system by assuming the reaction mixture is a single phase, with the catalyst concentration incorporated into the rate constant. While computationally simpler, they may not fully capture the intricacies of the catalytic process.
Langmuir-Hinshelwood (L-H) models: These models account for the adsorption of reactants onto the catalyst surface, the surface reaction, and the desorption of products. They provide a more mechanistic description of the reaction. For instance, in the synthesis of n-amyl acetate (B1210297), a related ester, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model provided a better fit for experimental data compared to an ideal quasi-homogeneous model. colab.wsresearchgate.net This suggests that the adsorption of reactants on the catalyst surface is a key factor in the reaction mechanism.
Eley-Rideal (E-R) models: In this model, one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk liquid phase.
Ideal Quasi-Homogeneous (IQH) Model: This model is another approach to simplify the kinetics. In a study on n-amyl acetate synthesis using a supported ionic liquid catalyst, both the IQH and LHHW models were established. colab.wsresearchgate.netresearchgate.net The LHHW model, which is based on a solid-liquid reaction mechanism, showed better agreement with the experimental results, with a mean absolute squared error of 3.87 × 10⁻⁵ compared to 1.49 × 10⁻⁴ for the IQH model. colab.wsresearchgate.net
Kinetic investigations for the esterification of acetic acid with amyl alcohol over an acidic cation exchange resin, Amberlyst 15, have applied pseudo-homogeneous, Langmuir-Hinshelwood, and Eley-Rideal models to correlate kinetic data at various temperatures and reactant molar ratios. researchgate.net
Influence of Reaction Parameters on Conversion and Selectivity
The conversion of reactants and the selectivity towards the desired ester product are significantly influenced by several key reaction parameters.
| Parameter | Effect on Conversion and Selectivity | Research Findings |
| Temperature | Increasing temperature generally increases the reaction rate, leading to higher conversion in a shorter time. However, excessively high temperatures can lead to side reactions and may be limited by the boiling points of the reactants and products. | Kinetic studies for amyl acetate synthesis are often conducted at temperatures between 303.15 K and 353.15 K. researchgate.net |
| Catalyst Loading | A higher catalyst concentration typically increases the reaction rate. However, beyond a certain point, the increase may become less significant due to mass transfer limitations. | For the synthesis of various acetates, an optimal catalyst loading of 0.5 g was identified. researchgate.net |
| Molar Ratio of Reactants | Using an excess of one reactant (usually the alcohol) can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (the acid). | In the synthesis of n-amyl acetate, alcohol-to-acid molar ratios have been studied, with one study noting a ratio of 1:3. researchgate.net Another investigation on amyl acetate synthesis explored molar ratios of amyl alcohol to acetic acid from 1 to 15. researchgate.net |
| Reaction Time | Conversion increases with reaction time until equilibrium is reached. | Optimal reaction times of around 2 hours have been reported for achieving high yields of n-amyl acetate. researchgate.net |
Thermodynamic Equilibrium Analysis of Reaction Systems
The esterification reaction is reversible, meaning it reaches a state of thermodynamic equilibrium where the forward and reverse reaction rates are equal. An analysis of this equilibrium is essential for determining the maximum possible conversion.
The reaction system for the synthesis of n-amyl acetoacetate from the corresponding acid and n-amyl alcohol involves four components: the acid, the alcohol, the ester, and water. The mutual miscibility of these components can be limited, potentially leading to the formation of two liquid phases. researchgate.net
Experimental data on the chemically equilibrium compositions for the acetic acid–n-amyl alcohol–n-amyl acetate–water system have been determined at specific temperatures and pressures. researchgate.netresearchgate.net It has been found that both homogeneous and heterogeneous regions of compositions can correspond to the surface of chemical equilibrium. researchgate.net The concentration and thermodynamic constants of chemical equilibrium can be calculated using models like the UNIFAC model. researchgate.net The equilibrium conversion of acetic acid in the synthesis of n-amyl acetate was found to increase by 10.8% after immobilization of the catalyst. colab.wsresearchgate.net
Process Intensification Strategies in this compound Synthesis
Process intensification aims to develop smaller, more efficient, and more sustainable chemical processes. In the context of ester synthesis, several strategies have been explored.
Catalytic Distillation Techniques
Catalytic distillation (CD) is a prime example of process intensification where the reaction and separation occur simultaneously in a single unit. This is particularly advantageous for equilibrium-limited reactions like esterification because the continuous removal of one of the products (in this case, water or the ester) from the reaction zone shifts the equilibrium towards higher conversion. researchgate.netacs.orgresearchgate.net
In the synthesis of n-amyl acetate, a pilot plant catalytic distillation column with a novel seepage catalytic packing internal (SCPI) has been evaluated. researchgate.netacs.org By integrating the reaction and distillation, high conversions of amyl alcohol (over 95%) and high product purity (99.3 wt%) have been achieved. researchgate.netacs.org The performance of the catalytic distillation process is sensitive to operating parameters such as feed molar ratios, feed locations, and column pressure. researchgate.netacs.orgresearchgate.net For instance, operating at a pressure of 20–22 kPa was found to be beneficial. researchgate.netacs.org The integration of a reactive distillation column with a decanter is considered a promising approach for producing amyl acetate. researchgate.netacs.org
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to enhance chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, leading to an acceleration of the reaction rate. mdpi.com
This technique has been shown to be effective in various organic syntheses, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. mdpi.comorganic-chemistry.orgnih.gov For example, in the synthesis of certain heterocyclic compounds, ultrasound irradiation significantly reduced reaction times and improved yields. mdpi.com In the enzymatic synthesis of butyl acetate, ultrasound not only improved productivity but also enhanced the operational stability of the enzyme catalyst. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not widely available in the provided search results, the successful application of this technology to similar esterification reactions suggests its potential as a green and efficient method for this process as well. mdpi.comnih.gov
Chemical Transformations and Mechanistic Investigations of Acetoacetic Acid N Amyl Ester
Hydrolysis Pathways and Kinetics
The hydrolysis of acetoacetic acid n-amyl ester involves the cleavage of the ester bond to yield acetoacetic acid and n-amyl alcohol. This reaction can be catalyzed by either acid or base. orgoreview.comchemistrysteps.com
Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. orgoreview.com A tetrahedral intermediate is formed, which then eliminates n-amyl alcohol to produce the protonated form of acetoacetic acid. Finally, deprotonation yields acetoacetic acid. The entire process is reversible, and to drive the reaction to completion, an excess of water is typically used. orgoreview.comchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the ester. This process is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. orgoreview.com The reaction forms a tetrahedral intermediate, which then expels the n-amoxide ion (a strong base) to form acetoacetic acid. In the basic medium, the acetoacetic acid is immediately deprotonated to form the corresponding carboxylate salt. This final acid-base step is essentially irreversible and drives the hydrolysis to completion. chemistrysteps.com
The resulting acetoacetic acid is a β-keto acid and is thermally unstable, readily undergoing decarboxylation to produce acetone (B3395972) and carbon dioxide. shivajicollege.ac.in
Transesterification Reactions and Their Applications
Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to form a new acetoacetate (B1235776) ester and n-amyl alcohol. This reaction is a crucial transformation in organic synthesis, allowing for the modification of ester functionalities to produce a wide array of compounds. nih.govbenthamdirect.comucc.ie
The reaction can be catalyzed by acids, bases, or enzymes. nih.gov The mechanism is similar to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. Transesterification is particularly useful for synthesizing β-keto esters that may be difficult to prepare directly. researchgate.net These products are key intermediates in the production of pharmaceuticals and agrochemicals. nih.govcymitquimica.com
A notable application is the transesterification of ethyl acetoacetate with n-amyl alcohol, which is the reverse of the reaction starting with the n-amyl ester. A study demonstrated that this reaction can be efficiently catalyzed by ceria loaded on hierarchical MFI zeolite, achieving a 97% conversion of ethyl acetoacetate to amyl acetoacetate in 4 hours. scholarsresearchlibrary.com This highlights the feasibility and efficiency of such transformations under heterogeneous catalysis, which offers environmental benefits like catalyst recyclability. scholarsresearchlibrary.com
| Catalyst System | Reactants | Product | Conversion (%) | Time (h) |
| Ceria loaded on MFI zeolite | Ethyl acetoacetate + n-Amyl alcohol | n-Amyl acetoacetate | 97 | 4 |
This table illustrates the high efficiency of a specific catalytic system for the synthesis of n-amyl acetoacetate via transesterification. scholarsresearchlibrary.com
Condensation Reactions Involving this compound
The presence of acidic α-hydrogens makes this compound an excellent nucleophile in its enolate form, enabling it to participate in various condensation reactions.
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. organic-chemistry.orgchemistry-reaction.com While a self-condensation of this compound is complex, it can act as the nucleophilic component in a "crossed" Claisen condensation. organic-chemistry.org In this reaction, the enolate of n-amyl acetoacetate would attack the carbonyl group of another ester (ideally one that cannot form an enolate itself, like an aromatic ester or a carbonate) to form a β-diketone derivative after workup. organic-chemistry.orgchemistry-reaction.com The driving force for the reaction is the formation of a highly stabilized enolate of the resulting β-dicarbonyl product. organic-chemistry.org
Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound, such as this compound, reacts with an aldehyde or ketone. The reaction is typically catalyzed by a weak base. The product is an α,β-unsaturated dicarbonyl compound.
Fundamental Principles of Acetoacetic Ester Synthesis (General Class)
The acetoacetic ester synthesis is a versatile method for preparing ketones and substituted ketones. wikipedia.orgorgoreview.com While the following principles apply to acetoacetic esters in general, they are directly applicable to the n-amyl ester.
The hydrogens on the α-carbon, situated between the two carbonyl groups of an acetoacetic ester, are significantly more acidic (pKa ≈ 10-11) than hydrogens on other α-carbons (pKa ≈ 20). libretexts.orgopenochem.org This is because the resulting negative charge on the α-carbon can be delocalized onto both carbonyl oxygen atoms through resonance, forming a highly stabilized enolate ion. libretexts.org
When treated with a suitable base, such as sodium ethoxide, the acetoacetic ester is deprotonated almost completely at this central carbon. libretexts.org The choice of base is important; using a base like sodium hydroxide could lead to a competing saponification reaction. libretexts.org Therefore, an alkoxide base corresponding to the ester's alcohol group is often preferred to avoid transesterification as a side reaction. openochem.org The deprotonation occurs specifically at the methylene group between the two carbonyls, leading to excellent regioselectivity. libretexts.orglibretexts.org
The enolate generated from the acetoacetic ester is a potent nucleophile and can react with various electrophiles. jove.com
Alkylation: In a classic acetoacetic ester synthesis, the enolate reacts with an alkyl halide (e.g., R-X) in an SN2 reaction. jove.compressbooks.pub This forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon. jove.com The reaction is most efficient with primary alkyl halides. openochem.org Since there are two acidic α-hydrogens, a second alkylation can be performed by repeating the deprotonation and alkylation steps with the same or a different alkyl halide. libretexts.org
Acylation: Similarly, the enolate can be acylated by reacting it with an acyl halide or anhydride. This introduces an acyl group at the α-position, leading to a β-dicarbonyl compound that is a tri-carbonyl system.
A key feature of the acetoacetic ester synthesis is the final decarboxylation step. openochem.org When the alkylated or acylated acetoacetic ester is heated in the presence of aqueous acid (e.g., HCl or H₂SO₄), it first undergoes hydrolysis to form a β-keto acid. libretexts.orgjove.com
Double Deprotonation and Dianion Chemistry in Synthesis
This compound, as a prototypical β-keto ester, possesses two distinct acidic sites: the α-methylene protons located between the two carbonyl groups and the γ-methyl protons at the terminus of the keto group. wikipedia.orglibretexts.org This diprotic nature allows for stepwise deprotonation using bases of varying strengths, leading to the formation of a dianion. The chemistry of this dianion provides a powerful synthetic tool for carbon-carbon bond formation at the γ-position, a reactivity pattern distinct from the more common α-alkylation of the corresponding monoanion. wikipedia.orgresearchgate.net
The generation of the dianion is a sequential process dictated by the significant difference in acidity between the α- and γ-protons. The α-protons exhibit a pKa of approximately 10-11, as the resulting carbanion (enolate) is stabilized by resonance involving both adjacent carbonyl groups. libretexts.orgchemistrysteps.com Consequently, a moderately strong base, such as sodium hydride (NaH) or sodium alkoxide, is sufficient to quantitatively form the monoanion at the α-carbon. wikipedia.orgchemistrysteps.com
To achieve the second deprotonation, a much stronger base is required. The γ-protons are considerably less acidic, with a pKa value around 20. libretexts.org After the formation of the initial enolate, the introduction of a potent organolithium base, typically n-butyllithium (BuLi), or a strong non-nucleophilic base like lithium diisopropylamide (LDA), facilitates the removal of a γ-proton to form the dianion. wikipedia.orgresearchgate.net
The general scheme for the double deprotonation of this compound is as follows:
Monoanion Formation: CH₃C(O)CH₂CO₂C₅H₁₁ + NaH → [CH₃C(O)CHCO₂C₅H₁₁]⁻Na⁺ + H₂
Dianion Formation: [CH₃C(O)CHCO₂C₅H₁₁]⁻Na⁺ + n-BuLi → [⁻CH₂C(O)CHCO₂C₅H₁₁]²⁻Li⁺Na⁺ + C₄H₁₀
Once formed, the dianion exhibits distinct nucleophilic character. While the charge at the α-carbon is stabilized within the enolate system, the terminal γ-carbanion is more localized and highly nucleophilic. This directs the subsequent reaction with electrophiles almost exclusively to the γ-position. wikipedia.orgresearchgate.netacs.org
Research Findings on Dianion Reactivity
Detailed investigations have demonstrated the synthetic utility of β-keto ester dianions in various transformations, primarily focusing on alkylation and acylation reactions.
γ-Alkylation Reactions
The reaction of the dianion with alkyl halides is a cornerstone of its synthetic application, providing access to γ-alkylated β-keto esters which are precursors to substituted methyl ketones. wikipedia.orgresearchgate.net The reaction proceeds via an Sₙ2 mechanism where the γ-carbanion attacks the electrophilic carbon of the alkyl halide.
| Reagents | Electrophile | Product Structure | Product Name |
| Dianion of n-amyl acetoacetate | Methyl iodide (CH₃I) | CH₃CH₂C(O)CH₂CO₂C₅H₁₁ | n-Amyl 3-oxohexanoate |
| Dianion of n-amyl acetoacetate | Benzyl bromide (C₆H₅CH₂Br) | C₆H₅CH₂CH₂C(O)CH₂CO₂C₅H₁₁ | n-Amyl 5-phenyl-3-oxopentanoate |
| Dianion of n-amyl acetoacetate | Allyl bromide (CH₂=CHCH₂Br) | CH₂=CHCH₂CH₂C(O)CH₂CO₂C₅H₁₁ | n-Amyl 3-oxo-6-heptenoate |
γ-Acylation Reactions
A method for the successful acylation of the dianion of simple β-keto esters has been developed to produce β,δ-diketo esters. cdnsciencepub.comresearchgate.net These 1,5-dicarbonyl compounds are valuable intermediates in organic synthesis. The reaction typically involves treating the dianion with an ester or an acid chloride.
| Reagents | Acylating Agent | Product Structure | Product Name |
| Dianion of n-amyl acetoacetate | Ethyl acetate (B1210297) (CH₃CO₂Et) | CH₃C(O)CH₂C(O)CH₂CO₂C₅H₁₁ | n-Amyl 3,5-dioxohexanoate |
| Dianion of n-amyl acetoacetate | Benzoyl chloride (C₆H₅COCl) | C₆H₅C(O)CH₂C(O)CH₂CO₂C₅H₁₁ | n-Amyl 5-phenyl-3,5-dioxopentanoate |
| Dianion of n-amyl acetoacetate | n-Amyl formate (B1220265) (HCO₂C₅H₁₁) | OHCCH₂C(O)CH₂CO₂C₅H₁₁ | n-Amyl 4-formyl-3-oxobutanoate |
Further research has shown that these dianions can also react with nitriles to yield 5-amino-3-keto-4-pentenoates and with α,ω-dihaloalkanes to form cyclic β-keto esters, demonstrating the broad applicability of this synthetic strategy. researchgate.netcdnsciencepub.com
Advanced Analytical Methodologies for Acetoacetic Acid N Amyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating acetoacetic acid n-amyl ester from reaction mixtures and quantifying its concentration. Gas chromatography, in particular, stands out as a powerful tool for this purpose.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analytes between a stationary phase within a capillary column and a mobile gaseous phase. The FID then provides a sensitive and linear response to carbon-containing compounds.
For the analysis of related amyl compounds, specific GC parameters have been established. For instance, in the analysis of active amyl alcohol and isoamyl alcohol, a column such as the SLB®-IL111i (30 m x 0.25 mm I.D., 0.20 μm) has proven effective. sigmaaldrich.comsigmaaldrich.cn Typical operating conditions might include an oven temperature of 90°C, an injector temperature of 250°C, and a detector temperature of 250°C. sigmaaldrich.comsigmaaldrich.cn Hydrogen is often used as the carrier gas with a flow rate around 40 cm/sec, and a split injection is common to handle concentrated samples. sigmaaldrich.comsigmaaldrich.cn While these parameters are for related amyl alcohols, they provide a strong starting point for developing a method for this compound, with adjustments to the temperature program likely needed to achieve optimal separation from other components in a reaction mixture.
Table 1: Illustrative GC-FID Parameters for Amyl Compound Analysis
| Parameter | Value |
| Column | SLB®-IL111i, 30 m x 0.25 mm I.D., 0.20 µm |
| Oven Temperature | 90°C (Isothermal or Programmed) |
| Injector Temperature | 250°C |
| Detector (FID) Temperature | 250°C |
| Carrier Gas | Hydrogen |
| Flow Rate | 40 cm/sec |
| Injection Mode | Split (e.g., 100:1) |
| Injection Volume | 1 µL |
This table presents typical starting parameters based on the analysis of related amyl compounds and may require optimization for this compound. sigmaaldrich.comsigmaaldrich.cn
Method Development and Validation for Trace Analysis
The development and validation of analytical methods are critical for ensuring the accuracy and reliability of quantitative results, especially at trace levels. Following guidelines such as those from the International Council for Harmonisation (ICH), a method is typically validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. researchgate.net
For example, in the development of a titrimetric method for acetic acid, linearity was established over a specific concentration range with a high correlation coefficient (e.g., 0.9999). researchgate.net The LOD and LOQ, which represent the lowest concentration of analyte that can be reliably detected and quantified, respectively, were determined to be 0.61 and 1.85 μg/ml in that particular study. researchgate.net Accuracy is often assessed through recovery studies, with results in the range of 98-100% being desirable. researchgate.net Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the relative standard deviation (%RSD), which should typically be less than 2%. researchgate.net Although this example is for a different compound and technique, the principles of method validation are directly applicable to developing a robust GC-FID method for the trace analysis of this compound.
Spectroscopic Characterization Methods for Reaction Products and Intermediates
Spectroscopic techniques are vital for elucidating the molecular structure of this compound and any intermediates formed during its synthesis. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. In the context of ester synthesis, such as the transesterification to produce biodiesel, ¹H NMR can be used to quantify the conversion of reactants to products by integrating the signals corresponding to specific functional groups. mestrelab.comresearchgate.net For this compound, one would expect to see characteristic signals for the amyl group's protons (CH₃, CH₂, CH₂O) and the protons of the acetoacetate (B1235776) moiety (CH₃, CH₂). The chemical shifts and splitting patterns of these signals would confirm the structure of the final product.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. nist.gov For this compound, the IR spectrum would show a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Another characteristic band for the ketone carbonyl group would also be present, usually around 1715 cm⁻¹. The presence of C-O stretching vibrations would further confirm the ester functionality. By monitoring the appearance and disappearance of specific IR bands, one can follow the progress of the reaction.
Equilibrium Composition Determination Techniques (e.g., "cloud point" technique)
Determining the equilibrium composition of a reaction mixture is essential for understanding the thermodynamic limits of a synthesis. The "cloud point" technique is a visual method used to determine the phase behavior of liquid mixtures, which can be crucial for liquid-liquid extraction processes or for reactions involving partially miscible components. acs.org
This technique involves titrating a solution until the first sign of turbidity (the cloud point) appears, indicating the formation of a second phase. acs.org By systematically measuring the cloud points for various compositions, a binodal curve can be constructed, which defines the boundary between the single-phase and two-phase regions of a ternary system at a given temperature. acs.orgresearchgate.net This method is particularly useful in studying liquid-liquid equilibrium (LLE) data. acs.orgresearchgate.net The compositions of the coexisting phases at equilibrium can then be determined using analytical techniques like refractometry or gas chromatography. acs.orgresearchgate.net While direct application to the synthesis of this compound would depend on the specific reaction system (e.g., if a liquid-liquid separation occurs), the principle of determining phase boundaries is a valuable tool in chemical process development.
Real-time Monitoring Techniques for Reaction Progress
Real-time monitoring of chemical reactions provides invaluable kinetic data and allows for precise control over the reaction process. For the synthesis of this compound, which is often produced via transesterification, several in-situ monitoring techniques can be employed.
One powerful method is in-situ NMR spectroscopy . By placing the reaction mixture directly in an NMR tube and acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be tracked over time. mestrelab.com This provides a non-invasive way to study reaction kinetics and catalyst performance. mestrelab.com
Another approach involves monitoring changes in the physical properties of the reaction mixture. For example, changes in the refractive index or viscosity have been shown to correlate with the conversion of reactants to products in transesterification reactions. unipd.it These methods often require the development of a calibration curve that relates the measured physical property to the composition of the mixture as determined by an offline technique like HPLC or GC. unipd.it Once calibrated, these techniques can offer a simple and continuous way to monitor the reaction's progress.
Functionalization and Derivatization for Complex Molecular Architectures
Acetoacetic Acid n-Amyl Ester as a Versatile Building Block in Multi-step Organic Synthesis
This compound, also known as n-amyl acetoacetate (B1235776), is a significant chemical intermediate utilized as a building block for creating more complex organic molecules, such as those found in pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com Its versatility originates from the multiple reactive sites within its structure, which allow for a variety of chemical transformations.
The core of its reactivity lies in the active methylene (B1212753) group (the -CH2- group situated between the two carbonyl groups). The protons on this carbon are acidic, allowing for easy deprotonation with a base to form a stabilized enolate ion. This enolate is a strong nucleophile, ready to participate in numerous carbon-carbon bond-forming reactions. This is the foundation of the well-known acetoacetic ester synthesis, which is used to create alkylated ketones. masterorganicchemistry.comyoutube.com The process involves deprotonation, followed by reaction with an alkyl halide (an SN2 reaction), and subsequent hydrolysis and decarboxylation upon heating. masterorganicchemistry.com
Beyond simple alkylation, the enolate can engage in other crucial transformations, including acylation and condensation reactions. cymitquimica.com This reactivity allows for the controlled, stepwise introduction of various functional groups, enabling chemists to construct intricate molecular architectures. cymitquimica.com
Design and Synthesis of Substituted Derivatives
The design and synthesis of a wide array of substituted derivatives are made possible by the strategic manipulation of the reactive sites in n-amyl acetoacetate. The primary pathway for creating these derivatives is through the alkylation or acylation of the active methylene group. masterorganicchemistry.com
A typical synthesis begins with the deprotonation of the α-carbon using a base like sodium ethoxide to generate the nucleophilic enolate. This enolate can then be reacted with various electrophiles. For instance, reacting the enolate with an alkyl halide introduces an alkyl group, while reacting it with an acyl chloride introduces an acyl group.
Another important reaction for creating derivatives is the Knoevenagel condensation. wikipedia.orgthermofisher.cn This reaction involves the condensation of an active hydrogen compound, like n-amyl acetoacetate, with an aldehyde or a ketone, catalyzed by a weak base such as piperidine. wikipedia.orgyoutube.com The product is an α,β-unsaturated compound, which is a valuable intermediate in its own right. wikipedia.org
The following interactive table summarizes key reaction types for generating derivatives from this compound:
| Reactant | Reaction Type | Product Class | Base/Catalyst Example |
| Alkyl Halide (R-X) | Enolate Alkylation | α-Alkyl-β-keto ester | Sodium Ethoxide |
| Acyl Chloride (R-COCl) | Enolate Acylation | β-Diketo ester | Sodium Ethoxide |
| Aldehyde/Ketone (R-CHO) | Knoevenagel Condensation | α,β-Unsaturated keto ester | Piperidine |
Exploration of Novel Organic Compounds Derived from this compound (e.g., Co-collector in Flotation Systems)
The application of this compound derivatives extends into industrial processes, notably in mineral flotation. Froth flotation is a process used to selectively separate valuable minerals from waste rock, or gangue. google.com The efficiency of this separation relies on chemicals called collectors, which make the target mineral surface hydrophobic (water-repellent), allowing it to attach to air bubbles and float to the surface.
In some systems, a single collector may not be sufficient. Here, co-collectors are used to enhance performance. Research has demonstrated the utility of compounds derived from acetoacetic esters in these systems. While specific studies focusing solely on n-amyl acetoacetate as a co-collector are not extensively detailed in the provided results, the broader class of related compounds, such as amyl xanthate, is used in the flotation of minerals like galena and pyrite. researchgate.netresearchgate.net
For example, in the flotation of cassiterite (a tin ore), collectors like benzohydroxamic acid (BHA) are common. mdpi.comresearchgate.net However, novel collectors are constantly being developed to improve selectivity and recovery. mdpi.comresearchgate.net The synthesis of specialized molecules, often involving ester or amide functionalities similar to those that can be derived from n-amyl acetoacetate, is a key strategy. sphinxsai.com For instance, a study on chalcopyrite flotation developed a composite collector system using various xanthates, including sodium amyl xanthate (NaAX), to maximize recovery. iaea.org This highlights the principle of using tailored organic molecules, a category to which n-amyl acetoacetate derivatives belong, to solve specific challenges in mineral processing. The functional groups within these molecules are designed to selectively interact with the mineral surface, demonstrating how a versatile building block can be adapted for highly specialized, large-scale industrial applications.
Environmental Fate and Degradation Studies of Acetoacetic Acid N Amyl Ester
Atmospheric Reactivity and Half-life Determination
The primary mechanism for the removal of volatile organic compounds (VOCs) from the atmosphere is through reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction is a critical parameter in determining the atmospheric lifetime of a compound.
For analogous ester compounds, estimated atmospheric half-lives vary depending on their structure. For instance, methyl acetoacetate (B1235776), a smaller analogue, has an estimated atmospheric half-life of about 5 days, based on a calculated rate constant for its reaction with hydroxyl radicals. nih.gov Another related compound, octyl acetate (B1210297), which has a longer alkyl chain, has an estimated atmospheric half-life of approximately 35 hours. nih.gov The presence of the ketone group in acetoacetic acid n-amyl ester may also influence its reactivity.
Based on these related compounds, it can be inferred that this compound will be degraded in the atmosphere with a half-life on the order of hours to days. The primary degradation products would result from the initial reaction with hydroxyl radicals, leading to the formation of various smaller, oxygenated compounds.
Table 1: Estimated Atmospheric Half-life of Related Ester Compounds
| Compound | Estimated Atmospheric Half-life | Basis of Estimation |
| Methyl Acetoacetate | ~5 days | Reaction with OH radicals (5 x 10⁵ radicals/cm³) nih.gov |
| Octyl Acetate | ~35 hours | Reaction with OH radicals (5 x 10⁵ radicals/cm³) nih.gov |
This table presents estimated data for structurally related compounds to infer the potential atmospheric fate of this compound.
Hydrolysis in Aqueous Environments
The stability of an ester in water is determined by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to form an alcohol and a carboxylic acid. This compound, as a β-keto ester, is prone to hydrolysis in aqueous environments. aklectures.comgoogle.com
The hydrolysis of this compound proceeds via nucleophilic acyl substitution, where a water molecule attacks the carbonyl carbon of the ester group. This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com The initial products of hydrolysis are n-amyl alcohol and acetoacetic acid.
Acetoacetic acid itself is an unstable β-keto acid. It readily undergoes decarboxylation to yield acetone (B3395972) and carbon dioxide. wikipedia.orgmasterorganicchemistry.com The rate of this decarboxylation is dependent on temperature and pH. For example, the acid form of acetoacetic acid has a half-life of 140 minutes at 37°C in water. wikipedia.orgmasterorganicchemistry.com
Hydrolysis of the ester: CH₃C(O)CH₂COOCH₂(CH₂)₃CH₃ + H₂O ⇌ CH₃C(O)CH₂COOH + CH₃(CH₂)₄OH (this compound + Water ⇌ Acetoacetic acid + n-Amyl alcohol)
Decarboxylation of acetoacetic acid: CH₃C(O)CH₂COOH → CH₃C(O)CH₃ + CO₂ (Acetoacetic acid → Acetone + Carbon dioxide)
While specific kinetic data for the hydrolysis of the n-amyl ester were not found, studies on other acetoacetate esters confirm this degradation pathway. google.com The rate of hydrolysis is influenced by factors such as pH and temperature, with the reaction generally being faster under basic conditions. masterorganicchemistry.com
Table 2: Products of Hydrolysis and Subsequent Degradation
| Initial Reactant | Hydrolysis Products | Final Degradation Products |
| This compound | Acetoacetic Acid, n-Amyl Alcohol | Acetone, Carbon Dioxide, n-Amyl Alcohol |
Biotic Degradation Mechanisms in Environmental Contexts
Biotic degradation, or biodegradation, is a key process in the removal of organic chemicals from the environment, mediated by microorganisms such as bacteria and fungi. Esters, in general, are known to be susceptible to biodegradation. ck12.org
The primary mechanism for the biotic degradation of esters is enzymatic hydrolysis, catalyzed by esterase enzymes produced by various microorganisms. ck12.org This process is analogous to chemical hydrolysis, breaking the ester bond to form the corresponding alcohol and carboxylic acid. In the case of this compound, this would yield n-amyl alcohol and acetoacetic acid.
These initial products are then typically further metabolized by microorganisms. n-Amyl alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can enter central metabolic pathways. As mentioned previously, acetoacetic acid is readily decarboxylated to acetone, which can also be metabolized by many microorganisms.
Studies on the biodegradability of fragrance ingredients, a group that includes many esters, have shown that esters are often readily biodegradable under standard test conditions (e.g., OECD 301F). nih.govoup.com Although this compound was not specifically listed in the reviewed studies, its structure suggests it would be a suitable substrate for microbial esterases. Factors such as water solubility can influence the rate of biodegradation, with more soluble compounds generally being more bioavailable to microorganisms. nih.gov
Comparative Studies with Isomeric and Analogous Acetoacetic Esters
Comparative Synthesis and Reactivity of Amyl Acetate (B1210297) Isomers (n-amyl, isoamyl)
The synthesis and reactivity of acetoacetic acid n-amyl ester are best understood in comparison to its branched-chain isomer, isoamyl acetoacetate (B1235776). While specific kinetic studies directly comparing the two are not abundant in publicly available literature, fundamental organic chemistry principles allow for a detailed comparison.
Synthesis:
Both n-amyl acetoacetate and isoamyl acetoacetate are typically synthesized via the transesterification of ethyl acetoacetate with the corresponding alcohol (n-amyl alcohol or isoamyl alcohol) or through direct esterification of acetoacetic acid (which is unstable and typically generated in situ) with the alcohol. The most common laboratory and industrial synthesis of related esters, such as isoamyl acetate, is the Fischer esterification. This involves reacting the respective alcohol with acetic acid in the presence of an acid catalyst. thegoodscentscompany.comwikipedia.org A similar approach is applicable for acetoacetic esters.
The primary difference in the synthesis of n-amyl versus isoamyl acetoacetate lies in the structure of the alcohol. N-amyl alcohol is a straight-chain primary alcohol, while isoamyl alcohol (3-methyl-1-butanol) is a branched primary alcohol. This structural difference can influence the rate of esterification. Generally, the reaction rate might be slightly slower for isoamyl alcohol compared to n-amyl alcohol due to the increased steric hindrance from the branched methyl group near the reaction center. However, as both are primary alcohols, this difference is not expected to be substantial.
Reactivity:
The key feature of acetoacetic esters is the reactivity of the α-carbon (the carbon atom between the two carbonyl groups). The hydrogen atoms on this carbon are particularly acidic (the pKa of ethyl acetoacetate's α-hydrogens is about 11) due to the ability of the resulting carbanion (enolate) to be stabilized by resonance across both carbonyl groups. researchgate.net This makes the α-carbon a potent nucleophile, forming the basis of the acetoacetic ester synthesis for creating substituted ketones. nih.gov
The reactivity of the enolate is influenced by steric factors. The ester group itself can influence the approach of electrophiles to the α-carbon. In comparing n-amyl and isoamyl acetoacetate, the bulkier, branched isoamyl group may exert slightly more steric hindrance than the linear n-amyl group. This could potentially lead to slower reaction rates for alkylation or other reactions at the α-carbon for the isoamyl isomer compared to the n-amyl isomer.
| Feature | n-Amyl Acetoacetate | Isoamyl Acetoacetate | Comparison Notes |
| Alcohol Precursor | n-Amyl alcohol (Pentan-1-ol) | Isoamyl alcohol (3-Methylbutan-1-ol) | n-Amyl is a linear primary alcohol; Isoamyl is a branched primary alcohol. |
| Synthesis Rate | Potentially slightly faster | Potentially slightly slower | The branched structure of isoamyl alcohol may introduce minor steric hindrance during esterification. |
| α-Carbon Reactivity | Potentially slightly more reactive | Potentially slightly less reactive | The bulkier isoamyl group may create more steric hindrance for incoming electrophiles at the α-carbon. |
This table is based on established principles of organic chemistry, as direct comparative kinetic studies are not widely available.
Investigation of Other Acetoacetic Acid Esters and their Research Implications
Ethyl Acetoacetate (EAA): Ethyl acetoacetate is the most well-known and widely used member of the acetoacetic ester class. researchgate.net It is a key starting material in organic synthesis, primarily used in the "acetoacetic ester synthesis" to produce a wide variety of methyl ketones. nih.gov Its utility stems from the ease with which its α-carbon can be deprotonated and subsequently alkylated. researchgate.net Beyond simple alkylation, the resulting products can be used in the synthesis of more complex molecules, including heterocyclic compounds like pyridines, quinolines, and pyrazoles. nih.gov Industrially, it serves as a crucial intermediate in the manufacturing of pharmaceuticals and dyes. nih.gov It also finds use as a flavoring agent in the food industry due to its fruity odor. amegroups.cn
Acetoacetic Acid n-Octyl Ester (Octyl Acetoacetate): Acetoacetic acid n-octyl ester is a less common, higher-molecular-weight analogue of EAA. Its longer C8 alkyl chain imparts significantly different physical properties, most notably greater lipophilicity and a higher boiling point. nih.gov These properties suggest its potential use in applications where lower volatility and greater oil-solubility are desired. While specific research applications are not extensively documented, its structural similarity to other octyl esters, such as octyl acetate, points to potential uses. Octyl acetate is used as a flavoring agent (with a fruity, orange-like scent) and as a solvent. google.comtcichemicals.com Furthermore, n-octanol, the alcohol precursor, is an important intermediate for making plasticizers, such as dioctyl phthalate. By analogy, acetoacetic acid n-octyl ester could be investigated as a reactive plasticizer or as a monomer in polymer synthesis, where the acetoacetate moiety could be used for subsequent cross-linking reactions. Its synthesis would follow standard esterification or transesterification routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
